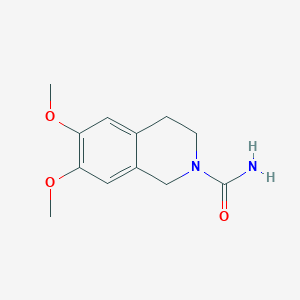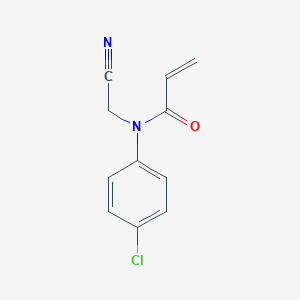
N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide, also known as CCPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CCPA is a potent and selective agonist of the A1 adenosine receptor, which is a G-protein coupled receptor that plays a crucial role in regulating various physiological processes.
作用機序
N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide selectively binds to the A1 adenosine receptor and activates it, leading to the inhibition of adenylate cyclase and the decrease in cyclic AMP levels. This results in the activation of potassium channels and the inhibition of calcium channels, leading to the hyperpolarization of the cell membrane and the decrease in intracellular calcium levels. The activation of the A1 adenosine receptor also leads to the inhibition of neurotransmitter release and the reduction in inflammation.
Biochemical and Physiological Effects:
The activation of the A1 adenosine receptor by N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide has various biochemical and physiological effects. It leads to the inhibition of platelet aggregation, the reduction in heart rate and blood pressure, and the decrease in myocardial oxygen consumption. It also leads to the inhibition of neurotransmitter release, which can have anxiolytic and anticonvulsant effects. N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide has been shown to have neuroprotective effects and can reduce brain damage caused by ischemia-reperfusion injury.
実験室実験の利点と制限
The use of N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide in lab experiments has several advantages. It is a potent and selective agonist of the A1 adenosine receptor, which allows for the specific activation of this receptor. N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide has been extensively studied and has a well-established mechanism of action, which makes it a reliable tool for scientific research. However, the use of N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide in lab experiments also has some limitations. It is a complex compound that requires expertise in organic chemistry and specialized equipment for its synthesis. The use of N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide in animal studies can be challenging due to its low solubility and poor bioavailability.
将来の方向性
There are several future directions for the scientific research on N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide. One potential direction is the exploration of its therapeutic potential in the treatment of cardiovascular diseases, such as hypertension and myocardial infarction. Another potential direction is the investigation of its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The development of new analogs of N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide with improved pharmacological properties is also an area of future research.
合成法
The synthesis of N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide involves the reaction of 4-chlorobenzylamine with ethyl cyanoacetate to form the intermediate compound 4-chlorophenyl-2-cyanoethyl ethyl ester. The intermediate compound is then treated with potassium tert-butoxide to form the final product N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide. The synthesis of N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide is a complex process that requires expertise in organic chemistry and specialized equipment.
科学的研究の応用
N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide has been extensively studied in scientific research due to its potential therapeutic applications. The A1 adenosine receptor, which is activated by N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide, is involved in regulating various physiological processes such as cardiovascular function, neurotransmission, and inflammation. N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide has been shown to have neuroprotective effects and can reduce brain damage caused by ischemia-reperfusion injury. It has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and myocardial infarction.
特性
IUPAC Name |
N-(4-chlorophenyl)-N-(cyanomethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-2-11(15)14(8-7-13)10-5-3-9(12)4-6-10/h2-6H,1,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABJCYDVNXRURV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC#N)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(oxolan-2-ylmethyl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide](/img/structure/B2909839.png)

![N-(3-acetamidophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2909841.png)
![3-Azabicyclo[4.2.1]nonan-4-one](/img/structure/B2909842.png)
![(3Z)-3-[[1-(4-methylphenyl)sulfonylindol-3-yl]methylidene]-1H-indol-2-one](/img/structure/B2909844.png)
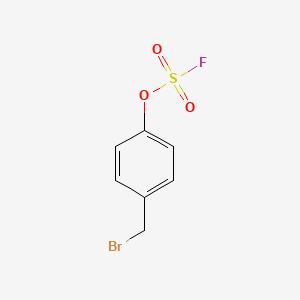
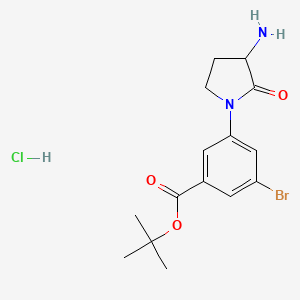
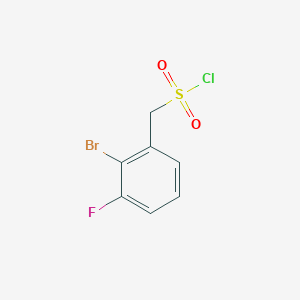
![2-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-3-(furan-2-ylmethyl)-6-methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2909849.png)
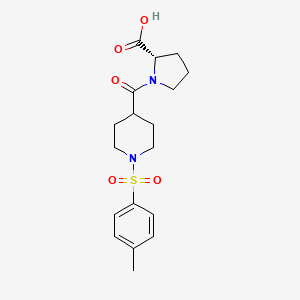
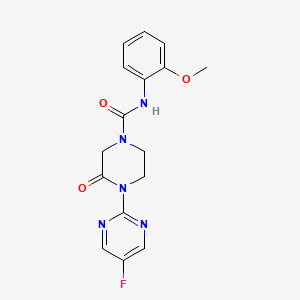
![N-[2-[1-(3-Hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2909857.png)
![(E)-2-(2-cyano-3-(5-(2-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2909858.png)
